molecular formula C7H9NO2S B1273823 3-Amino-3-(3-thienyl)propanoic acid CAS No. 3310-99-4

3-Amino-3-(3-thienyl)propanoic acid

Cat. No. B1273823
CAS RN: 3310-99-4
M. Wt: 171.22 g/mol
InChI Key: UPDVATYZQLTZOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(3-thienyl)propanoic acid is a chemical compound with the molecular formula C7H9NO2S and a molecular weight of 171.22 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-Amino-3-(3-thienyl)propanoic acid consists of a thiophene ring attached to a propanoic acid molecule with an amino group . The exact structure can be represented by the SMILES notation: C1=CSC=C1C(CC(=O)O)N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-3-(3-thienyl)propanoic acid include a molecular weight of 171.22 and a molecular formula of C7H9NO2S . Other specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis Methods

  • Preparative Synthesis : 3-(Aminothiocarbonylthio)propanoic acids, related to 3-Amino-3-(3-thienyl)propanoic acid, are intermediates in synthesizing biologically active compounds. Anhydrous solvents have been found to shorten the synthesis process significantly compared to traditional methods (Orlinskii, 1996).

  • Improved Preparation Techniques : Racemic 2-amino-3-(heteroaryl)propanoic acids, with structures similar to 3-Amino-3-(3-thienyl)propanoic acid, have been synthesized efficiently using a reduction process with zinc dust and formic acid, avoiding unfavorable hydrogenolysis (Kitagawa et al., 2004).

Biocatalysis and Enzymatic Applications

  • Enzymatic Preparation : Enzymatic routes using amino acid oxidase and aminotransferase from various sources have been explored for preparing key intermediates for antidiabetic drugs, showcasing the potential of enzymes in handling compounds like 3-Amino-3-(3-thienyl)propanoic acid (Chen et al., 2011).

  • Chiral Catalysis : The use of specific strains for chiral catalysis in drug research, particularly for producing enantiopure compounds, demonstrates the applicability of 3-Amino-3-(3-thienyl)propanoic acid derivatives in pharmaceutical intermediates (Li et al., 2013).

Material Science and Polymer Applications

  • Electrochromic Devices : A study on a polymer derived from a monomer structurally related to 3-Amino-3-(3-thienyl)propanoic acid demonstrates its use in adaptive camouflage-like electrochromic devices. This indicates potential applications in material science and adaptive technologies (Koyuncu & Koyuncu, 2018).

Anticancer Research

  • Anticancer Properties : Some derivatives of 3-Amino-3-(3-thienyl)propanoic acid have shown significant in vitro anticancer activities, suggesting its relevance in developing potential anticancer agents (Saad & Moustafa, 2011).

Safety And Hazards

Safety data sheets suggest that dust formation should be avoided and that the compound should not be inhaled or come into contact with skin or eyes . Protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

3-amino-3-thiophen-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDVATYZQLTZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377434
Record name 3-amino-3-(3-thienyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(3-thienyl)propanoic acid

CAS RN

94333-62-7, 3310-99-4
Record name β-Amino-3-thiophenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94333-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-3-(3-thienyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-3-(3-thienyl)-β-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.095.450
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Amino-3-(3-thienyl)propanoic acid
Reactant of Route 2
3-Amino-3-(3-thienyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-Amino-3-(3-thienyl)propanoic acid
Reactant of Route 4
3-Amino-3-(3-thienyl)propanoic acid
Reactant of Route 5
3-Amino-3-(3-thienyl)propanoic acid
Reactant of Route 6
3-Amino-3-(3-thienyl)propanoic acid

Citations

For This Compound
8
Citations
M Solymár, F Fülöp, LT Kanerva - Tetrahedron: Asymmetry, 2002 - Elsevier
Enantioselective acylations of 3-amino-3-heteroarylpropanoates (ArCH(NH 2 )CH 2 CO 2 Et; Ar=2- or 3-thienyl or -furyl) were performed in the presence of Candida antarctica lipase A. …
Number of citations: 51 www.sciencedirect.com
F Kudo, S Takahashi, A Miyanaga… - ACS Chemical …, 2021 - ACS Publications
Hitachimycin is a macrolactam antibiotic with an (S)-β-phenylalanine (β-Phe) at the starter position of its polyketide skeleton. (S)-β-Phe is formed from l-α-phenylalanine by the …
Number of citations: 5 pubs.acs.org
R Berkecz, I Ilisz, F Fülöp, Z Pataj, MH Hyun… - … of Chromatography A, 2008 - Elsevier
High-performance liquid chromatographic methods were developed for the separation of the enantiomers of thirteen unusual β-3-homo-amino acids and three of its ethyl esters on a …
Number of citations: 31 www.sciencedirect.com
I Ilisz, N Grecsó, R Papoušek, Z Pataj, P Barták, L Lázár… - Amino Acids, 2015 - Springer
Polar-ionic and hydro-organic mobile phase mode of high-performance liquid chromatographic separations of 23 sterically constrained primary β 3 -amino acid enantiomers containing, …
Number of citations: 21 link.springer.com
G Tasnádi - 2010 - Citeseer
Introduction β-Aryl-substitutedβ-amino acids and the corresponding β-lactams have been intensively investigated, due to their unique biological activity [1] and their utility in synthetic …
Number of citations: 2 citeseerx.ist.psu.edu
G Tasnádi, E Forró, F Fülöp - Tetrahedron: Asymmetry, 2009 - Elsevier
The enantioselective (E >200) lipase PS-catalysed hydrolysis of β-heteroaryl-β-amino esters is described. The reactions were performed with H 2 O (0.5equiv) in either diisopropyl ether …
Number of citations: 42 www.sciencedirect.com
A Arki, D Tourwe, M Solymar, F Fueloep… - Chromatographia, 2004 - Springer
Direct and indirect reversed-phase high-performance liquid chromatographic methods were developed for the separation of enantiomers of seventeen unnatural β-amino acids, …
Number of citations: 43 link.springer.com
A Miyanaga - New Tide of Natural Product Chemistry, 2023 - Springer
β-Amino acid-containing macrolactam antibiotics are an important class of macrocyclic polyketides in Actinobacteria. These macrolactam antibiotics are biosynthesized from various β-…
Number of citations: 0 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.